molecular formula C10H12BrNOS B14042364 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one

Cat. No.: B14042364
M. Wt: 274.18 g/mol
InChI Key: LDVFRQGXLCZMCR-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one is an organic compound with a unique structure that includes an amino group, a methylthio group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 1-(5-Amino-2-(methylthio)phenyl)propan-1-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation and Reduction: The amino and methylthio groups can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and methylthio groups allows for interactions with biological macromolecules, while the bromopropanone moiety can participate in covalent bonding with target proteins.

Comparison with Similar Compounds

1-(5-Amino-2-(methylthio)phenyl)-3-bromopropan-1-one can be compared with similar compounds such as:

    1-(5-Amino-2-(methylthio)phenyl)-2-chloropropan-1-one: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-1-one: Similar to the above, but with the chlorine atom at a different position, leading to different chemical properties.

    1-(5-Amino-2-(methylthio)phenyl)-3-iodopropan-1-one: The iodine atom can lead to different reactivity patterns, particularly in coupling reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(5-amino-2-methylsulfanylphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C10H12BrNOS/c1-14-10-3-2-7(12)6-8(10)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3

InChI Key

LDVFRQGXLCZMCR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)N)C(=O)CCBr

Origin of Product

United States

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